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This guide provides a comparative overview of the pharmacokinetic properties of the

investigational N-methyl-D-aspartate (NMDA) receptor negative allosteric modulator (NAM)

BMS-986169 and its water-soluble prodrug, BMS-986163. The data presented here, derived

from preclinical studies, offers insights into the absorption, distribution, metabolism, and

excretion (ADME) profiles of these compounds across various species, which is crucial for

researchers in the fields of neuroscience and drug development.

BMS-986163 is a phosphate prodrug designed for intravenous administration, which

undergoes rapid and efficient conversion to its active parent compound, BMS-986169, in vivo.

[1] This active moiety, BMS-986169, is a potent and selective negative allosteric modulator of

the GluN2B subunit of the NMDA receptor.[1] Understanding the pharmacokinetic relationship

between the prodrug and the active compound, as well as the disposition of the active

compound across different preclinical species, is fundamental for predicting its human

pharmacokinetic profile and therapeutic window.

Comparative Pharmacokinetic Data of BMS-986169
The following tables summarize the key intravenous and oral pharmacokinetic parameters of

the active compound, BMS-986169, in mice, rats, monkeys, and dogs.

Table 1: Intravenous Pharmacokinetics of BMS-986169 Across Species
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Parameter Mouse Rat Monkey Dog

Clearance (CLp)

(mL/min/kg)
107 78 24 19

Volume of

Distribution

(Vdss) (L/kg)

5.3 2.0 1.8 2.1

Half-life (t1/2) (h) 0.8 0.5 1.3 1.6

AUClast (µM·h) 0.16 0.22 0.70 0.88

Data sourced

from Marcin et

al., 2018.[1]

Table 2: Oral Bioavailability of BMS-986169 in Rats

Parameter Rat

Dose (mg/kg) 5

Oral Bioavailability (F) (%) 2.5

Data sourced from Marcin et al., 2018.[1]

Pharmacokinetic analysis reveals that BMS-986169 exhibits high clearance in rodent species

(mouse and rat) and moderate clearance in higher species (monkey and dog).[1] The volume

of distribution is notably high in mice, suggesting extensive tissue distribution, while it is

moderate in other species.[1] The plasma half-life of the compound is consistently short across

all tested species.[1] Notably, total drug exposure (AUC) was found to be at least two-fold

greater in monkeys and dogs compared to rodents.[1] The oral bioavailability of BMS-986169 is

poor, as demonstrated in a rat study where it was determined to be 2.5%.[1]

Experimental Protocols
The pharmacokinetic data presented above were generated using the following methodologies:
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Intravenous Pharmacokinetic Studies[1]

Species and Strains: CD1 mice, Sprague-Dawley rats, male Cynomolgus monkeys, and

male Beagle dogs.

Dosing: A single intravenous dose of BMS-986169 was administered. For mice, the dose

was 1 mg/kg administered as a 5-minute infusion.

Vehicle: The dosing vehicle consisted of 10% DMAC, 10% EtOH, 30% HPBCD, and 50%

water.

Sample Collection: Blood samples were collected at various time points post-administration.

Analysis: Plasma concentrations of BMS-986169 were determined using a validated

analytical method, and pharmacokinetic parameters were calculated using standard non-

compartmental analysis.

Oral Bioavailability Study[1]

Species and Strain: Sprague-Dawley rats.

Dosing: A single oral gavage dose of 5 mg/kg of BMS-986169 was administered.

Sample Collection and Analysis: Blood samples were collected over time, and plasma

concentrations were measured to determine the area under the curve (AUC) for the oral

dose, which was then compared to the AUC from an intravenous dose to calculate oral

bioavailability.

Visualizing the Mechanism and Workflow
To better illustrate the relationship between the prodrug and the active compound, as well as

the intended therapeutic action, the following diagrams are provided.
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Administration & Conversion
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Caption: Prodrug activation and mechanism of action of BMS-986169.
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Pharmacokinetic Study Workflow
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Caption: General experimental workflow for in vivo pharmacokinetic studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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